Cas no 2138356-59-7 (2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide)

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide
- 2138356-59-7
- 2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide
- EN300-1131356
-
- インチ: 1S/C8H15N5O3S/c9-16-3-4-17(14,15)12-8-1-2-11-13(8)7-5-10-6-7/h1-2,7,10,12H,3-6,9H2
- InChIKey: QFPNAXSOOUBMAC-UHFFFAOYSA-N
- ほほえんだ: S(CCON)(NC1=CC=NN1C1CNC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 261.08956053g/mol
- どういたいしつりょう: 261.08956053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 120Ų
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131356-0.1g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 95% | 0.1g |
$1320.0 | 2023-10-26 | |
Enamine | EN300-1131356-0.05g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 95% | 0.05g |
$1261.0 | 2023-10-26 | |
Enamine | EN300-1131356-10g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 95% | 10g |
$6450.0 | 2023-10-26 | |
Enamine | EN300-1131356-2.5g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 95% | 2.5g |
$2940.0 | 2023-10-26 | |
Enamine | EN300-1131356-1.0g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 1g |
$1500.0 | 2023-06-09 | ||
Enamine | EN300-1131356-0.5g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 95% | 0.5g |
$1440.0 | 2023-10-26 | |
Enamine | EN300-1131356-5g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 95% | 5g |
$4349.0 | 2023-10-26 | |
Enamine | EN300-1131356-1g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 95% | 1g |
$1500.0 | 2023-10-26 | |
Enamine | EN300-1131356-0.25g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 95% | 0.25g |
$1381.0 | 2023-10-26 | |
Enamine | EN300-1131356-5.0g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]ethane-1-sulfonamide |
2138356-59-7 | 5g |
$4349.0 | 2023-06-09 |
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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8. Back matter
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamideに関する追加情報
Introduction to 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide (CAS No. 2138356-59-7)
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide (CAS No. 2138356-59-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the treatment of inflammatory and neurological disorders. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.
Chemical Structure and Properties
The molecular formula of 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide is C12H17N5O4S, with a molecular weight of approximately 307.36 g/mol. The compound features a pyrazole ring linked to an azetidine moiety through an ethane sulfonamide bridge, which imparts unique chemical and biological properties. The presence of the aminooxy group further enhances its reactivity and functional versatility.
The compound exhibits good solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), making it suitable for various biochemical assays and in vitro studies. Its stability under physiological conditions is also noteworthy, which is crucial for its potential use in drug development.
Synthesis Methods
The synthesis of 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide has been reported using several methodologies, each with its own advantages and limitations. One common approach involves the reaction of 2-chloroethanesulfonyl chloride with 3-aminoazetidine to form the intermediate sulfonamide, followed by coupling with 5-amino-1H-pyrazole using a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).
An alternative method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. This approach leverages the high energy input from microwave radiation to facilitate the formation of the desired product under milder conditions.
Biological Activities and Mechanisms of Action
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide has demonstrated promising biological activities in various preclinical studies. One of its key properties is its ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, the compound has shown neuroprotective properties by reducing oxidative stress and preventing neuronal cell death. Studies have indicated that it can effectively scavenge reactive oxygen species (ROS) and inhibit the activation of microglia, which are key mediators of neuroinflammation.
Clinical Applications and Research Findings
The potential therapeutic applications of 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylethane-1-sulfonamide have been explored in several preclinical models. In a study published in the Journal of Medicinal Chemistry, researchers evaluated its efficacy in a mouse model of multiple sclerosis (MS). The results showed that treatment with this compound significantly reduced demyelination and improved motor function, suggesting its potential as a disease-modifying agent for MS.
Another study published in the European Journal of Pharmacology investigated the compound's effects on neuropathic pain. The findings indicated that it effectively reduced pain hypersensitivity by inhibiting the activation of spinal microglia and downregulating pro-inflammatory cytokines. These results highlight its potential as a novel analgesic agent for chronic pain management.
Future Directions and Challenges
Clinical trials are also underway to evaluate its safety and efficacy in human subjects. These trials will provide valuable insights into its therapeutic potential and help guide future drug development efforts.
In conclusion, 2-(aminooxy)-N-1-(azetidin-3-y l)-1H-pyrazol -5 -ylethane - 1 -sulfon amide strong > (CAS No . 2 1 38 3 56 - 59 -7 ) represents a promising lead compound with diverse biological activities . Its unique chemical structure , coupled with its favorable pharmacological profile , makes it an attractive candidate for further investigation in various therapeutic areas . As research continues , it is anticipated that this compound will play a significant role in advancing our understanding of complex disease mechanisms and contributing to the development of novel therapeutic strategies . p > article > response >
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